Methyl 7-(1-oxo-1H-inden-2-yl)heptanoate

Beschreibung

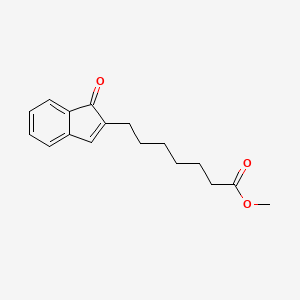

Methyl 7-(1-oxo-1H-inden-2-yl)heptanoate is a synthetic ester featuring a heptanoate backbone substituted with a 1-oxo-1H-inden-2-yl moiety. This compound belongs to a class of indene derivatives, which are characterized by fused bicyclic aromatic systems.

Eigenschaften

CAS-Nummer |

63540-86-3 |

|---|---|

Molekularformel |

C17H20O3 |

Molekulargewicht |

272.34 g/mol |

IUPAC-Name |

methyl 7-(1-oxoinden-2-yl)heptanoate |

InChI |

InChI=1S/C17H20O3/c1-20-16(18)11-5-3-2-4-9-14-12-13-8-6-7-10-15(13)17(14)19/h6-8,10,12H,2-5,9,11H2,1H3 |

InChI-Schlüssel |

BOMMQWDGGIQADQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CCCCCCC1=CC2=CC=CC=C2C1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(1-oxo-1H-inden-2-yl)heptanoate can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of indene with heptanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 7-(1-oxo-1H-inden-2-yl)heptanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The indene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 7-(1-oxo-1H-inden-2-yl)heptanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It may also serve as a model compound for investigating the metabolic pathways of ester-containing molecules.

Medicine: The compound’s structural features make it a potential candidate for drug development. It can be modified to create analogs with improved pharmacological properties, such as enhanced bioavailability and target specificity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 7-(1-oxo-1H-inden-2-yl)heptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical pathways. The indene moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features

Methyl 7-(1-oxo-1H-inden-2-yl)heptanoate

- Core structure: Heptanoate ester linked to a 1-oxo-1H-inden-2-yl group.

- Functional groups : Ester (COOCH₃), ketone (C=O) on the indene ring.

Analog 1 : Methyl 2-(4-hydroxybenzyl)-1,7-dihydroxy-6-(3-methylbut-2-enyl)-1H-indene-1-carboxylate

- Key differences : Additional hydroxyl (-OH) groups at positions 1 and 7, a 4-hydroxybenzyl substituent, and a prenyl (3-methylbut-2-enyl) side chain.

Analog 2 : Methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-inden-2-carboxylate

- Key differences : Chlorine substituent at position 5, hydroxyl (-OH) at position 2, and a partially saturated indene ring.

Analog 3 : Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)heptanoate

- Key differences : Cyclopentenyl ring with a triethylsilyloxy group instead of indene.

- Impact : The silyl ether group introduces steric bulk and lipophilicity, which could affect pharmacokinetics .

Analog 4 : Methyl 7-(2-furoyl)heptanoate

- Key differences : Furoyl (2-furancarbonyl) substituent.

Physicochemical Properties

- This compound: Predicted to be a low-polarity liquid (based on analogs like (R)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, which is a colorless liquid) .

- Methyl 7-(2-furoyl)heptanoate: Molecular weight 238.28 g/mol, CAS 38199-47-2, with a planar furoyl group influencing crystallinity .

- Methyl 5-chloro-...inden-2-carboxylate : Chlorine and hydroxyl groups increase polarity, likely reducing logP compared to the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.